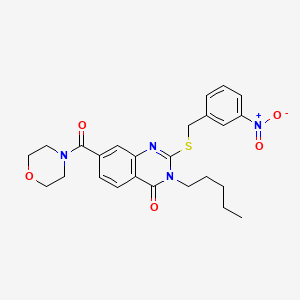

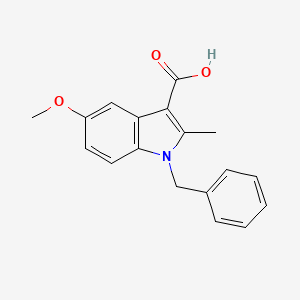

![molecular formula C16H12FN3O3S B2406402 Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-08-0](/img/structure/B2406402.png)

Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Microwave-Induced Synthesis for Antimicrobial Applications : Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, starting with a compound structurally similar to Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate. These compounds demonstrated promising antimicrobial activity against various bacterial and fungal strains, highlighting the importance of the fluorine atom in the benzoyl group for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

- Synthesis and Evaluation of Anticancer Activity : Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, showing significant in vitro anticancer activity against various cancer cell lines. This research implies the potential of compounds with the benzothiazole structure in developing anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Apoptosis-Promoting Effect

- Design and Evaluation of Apoptotic Activity : Liu et al. (2019) designed and synthesized new pyrazole with benzo[d]thiazole derivatives, including a compound similar to this compound, which showed potent anticancer activity by promoting apoptosis in cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Synthesis and Structural Analysis

- Synthesis and Spectral Analysis : Şahin et al. (2015) reported on the synthesis and characterization of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, providing insights into the structural and quantum chemical properties of compounds related to this compound. This research contributes to understanding the chemical behavior and potential applications of these compounds (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Mesomorphic Properties

- Design and Synthesis for Liquid Crystal Applications : Milewska et al. (2015) developed chiral benzoates and fluorobenzoates, demonstrating mesomorphic properties suitable for liquid crystal applications. This research indicates the versatility of compounds with fluorobenzoate structures in material science, particularly in the design of liquid crystal displays (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Wirkmechanismus

Target of Action

Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, also known as FBTA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and environmental applications They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These interactions can lead to various physiological effects.

Biochemical Pathways

For instance, the anti-inflammatory activity of some thiazole derivatives is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

Thiazole, a component of FBTA, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

methyl 4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQFSYQGWUMYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

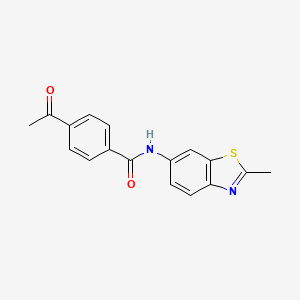

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

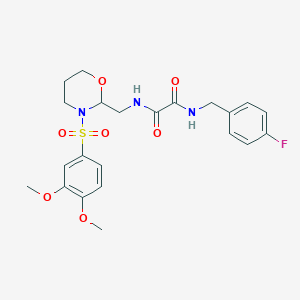

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

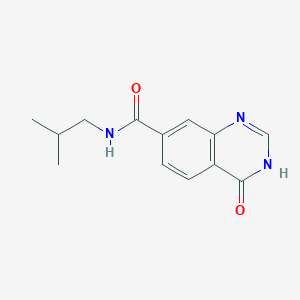

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)